molecular formula C7H12N4O B13307636 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide

2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide

Katalognummer: B13307636
Molekulargewicht: 168.20 g/mol
InChI-Schlüssel: WEFRBBTZCXRISL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide typically involves the reaction of 5-methyl-1H-pyrazole with appropriate amine derivatives under controlled conditions. One common method includes the use of succinic anhydride and aminoguanidine hydrochloride as starting materials . The reaction is carried out in a solvent such as tetrahydrofuran or dichloromethane, often under nitrogen atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the formation of intermediate compounds followed by cyclization and functional group modifications. The use of green chemistry principles, such as solvent-free reactions and heterogeneous catalysts, is becoming more prevalent in industrial settings to enhance efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles and amides, which can be further utilized in the synthesis of more complex molecules .

Wirkmechanismus

The mechanism of action of 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites of enzymes . This interaction can modulate the activity of enzymes and influence various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biomolecules makes it a valuable compound in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C7H12N4O

Molekulargewicht

168.20 g/mol

IUPAC-Name

2-amino-3-(5-methylpyrazol-1-yl)propanamide

InChI

InChI=1S/C7H12N4O/c1-5-2-3-10-11(5)4-6(8)7(9)12/h2-3,6H,4,8H2,1H3,(H2,9,12)

InChI-Schlüssel

WEFRBBTZCXRISL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=NN1CC(C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.